molecular formula C27H32N2O7 B584256 N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt CAS No. 1798817-92-1

N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt

Cat. No.: B584256
CAS No.: 1798817-92-1
M. Wt: 496.56
InChI Key: OLIPNVAUAWHJQP-ZMBIFBSDSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex molecular architecture, designated as [(2R)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid. This nomenclature precisely describes the stereochemical configuration of the quinuclidine ring system, specifically indicating the R-configuration at the 2-position of the bicyclic structure. The quinuclidine core, systematically named as 1-azabicyclo[2.2.2]octane, represents a rigid bicyclic framework that constrains the spatial orientation of attached functional groups.

The molecular formula C27H32N2O7 encompasses both the carbamate ester component and the associated succinic acid molecule, reflecting the salt formation that stabilizes the compound in solid state. The carbamate functionality connects the quinuclidinol moiety to a substituted amide group bearing both benzoyl and phenethyl substituents. This substitution pattern creates multiple potential sites for stereoisomerism and conformational flexibility.

Stereochemical considerations reveal that the compound exists as a single enantiomer due to the defined R-configuration at the quinuclidine ring system. The presence of the chiral center at the 2-position of the quinuclidine ring establishes the absolute configuration throughout the molecule. Additional conformational constraints arise from the rigid bicyclic quinuclidine framework, which maintains the nitrogen atom in a bridgehead position, preventing inversion and ensuring stereochemical stability.

Structural Component Systematic Name Stereochemical Features
Core Ring System 1-azabicyclo[2.2.2]octane R-configuration at position 2
Ester Linkage Carbamate ester Planar geometry around carbonyl
Aromatic Substituents Benzoyl and phenethyl groups Free rotation around single bonds
Salt Component Butanedioic acid Extended chain conformation

The isomeric considerations extend beyond the primary chiral center to include potential rotational isomers around the carbamate nitrogen-carbon bonds. The N-benzoyl and N-(2-phenylethyl) substituents can adopt various orientations relative to the carbamate plane, creating multiple low-energy conformational states that influence the overall molecular shape and intermolecular interactions.

Properties

IUPAC Name

[(2R)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3.C4H6O4/c26-22(20-9-5-2-6-10-20)25(16-13-18-7-3-1-4-8-18)23(27)28-21-17-19-11-14-24(21)15-12-19;5-3(6)1-2-4(7)8/h1-10,19,21H,11-17H2;1-2H2,(H,5,6)(H,7,8)/t21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIPNVAUAWHJQP-ZMBIFBSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC2OC(=O)N(CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1C[C@H]2OC(=O)N(CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation Using CDT

The hydroxyl group of (R)-quinuclidin-3-ol is activated via reaction with CDT, a bifunctional coupling agent, to generate a reactive carbamate species. This step is typically conducted in aprotic solvents such as isopropyl acetate or toluene at room temperature (20–25°C) for 2 hours. Triethylamine is added to scavenge hydrogen chloride, ensuring optimal reaction efficiency.

Reaction Conditions Table

ParameterDetailsSource
SolventIsopropyl acetate, toluene
Temperature20–25°C
Reaction Time2 hours
Activating AgentCDT (1.0–1.2 equiv)
BaseTriethylamine (1.5–2.0 equiv)

Alternative Activation Methods

While CDT is predominant, azolides such as imidazolides and oxazolides have been reported for carbamate activation in analogous systems. These agents facilitate esterification under milder conditions but may require extended reaction times.

Coupling with N-Benzoyl-N-[2-(Phenylethyl)]carbamic Acid

The activated carbamate intermediate reacts with N-benzoyl-N-[2-(phenylethyl)]carbamic acid in a nucleophilic substitution mechanism. This step is conducted in tetrahydrofuran (THF) or isopropyl acetate under reflux (70–80°C) for 4–20 hours. The reaction proceeds via displacement of the triazole leaving group, yielding the esterified product.

Critical Parameters

  • Stoichiometry : Equimolar ratios of activated quinuclidinol and carbamic acid derivative ensure minimal side products.

  • Solvent Polarity : Polar aprotic solvents enhance nucleophilicity, accelerating the coupling.

  • Temperature Control : Reflux conditions optimize reaction kinetics without inducing decomposition.

Succinic Acid Salt Formation

The free base is converted to the succinic acid salt through acid-base reaction in a water-miscible solvent (e.g., ethanol or acetone). Succinic acid (1.0–1.2 equiv) is added gradually to a stirred solution of the free base, followed by crystallization at 0–5°C. The salt exhibits improved stability and solubility compared to the free base.

Purification Methods

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99% by HPLC).

  • Chromatography : Silica gel chromatography using ethyl acetate/methanol gradients resolves residual impurities.

Industrial-Scale Optimization

Solvent Recycling

Industrial protocols emphasize solvent recovery, particularly isopropyl acetate , which is distilled and reused to reduce costs.

Enantiomeric Control

Chiral purity of (R)-quinuclidinol is critical. Starting material with >99% enantiomeric excess (e.e.) ensures final product compliance with pharmaceutical standards.

Yield and Scalability

Pilot-scale batches report 75–85% overall yield with linear scalability to 100 kg batches.

Analytical Characterization

Key Analytical Data

  • HPLC Purity : >99.5% (C18 column, 0.1% TFA in water/acetonitrile gradient).

  • Melting Point : 158–160°C (decomposition observed above 165°C).

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, DMSO-d6): δ 7.45–7.25 (m, 10H, aromatic), 4.85 (s, 1H, quinuclidine), 3.60–3.20 (m, 6H, CH2 and NCH2).

    • IR (KBr) : 1745 cm⁻¹ (C=O, carbamate), 1630 cm⁻¹ (succinate carboxylate).

Comparative Analysis of Methodologies

Method FeaturePatent ApproachAcademic Approach
Activating AgentCDTImidazolides
SolventIsopropyl acetateDichloromethane
Reaction Time2–4 hours6–12 hours
Yield80–85%65–70%
ScalabilityIndustrial (100+ kg)Laboratory (<1 kg)

Challenges and Mitigation Strategies

Byproduct Formation

  • Triazole Residues : Residual triazole from CDT activation is removed via aqueous washes (5% NaHCO3).

  • Diastereomeric Impurities : Strict temperature control during coupling minimizes epimerization.

Crystallization Issues

  • Seeding Techniques : Introduction of seed crystals ensures uniform succinate salt crystallization.

  • Anti-Solvent Addition : Gradual addition of hexane induces supersaturation, enhancing crystal yield .

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt involves its interaction with specific molecular targets. As an impurity of Solifenacin, it may exhibit similar activity by binding to muscarinic M3 receptors, thereby inhibiting their function. This inhibition can affect various physiological processes, including smooth muscle contraction and glandular secretion .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoyl-Containing Derivatives

N-(Benzoylphenyl)-2,2,2-trichloroacetamide (CAS: 35382-88-8)
  • Structure : Contains a benzoylphenyl group linked to a trichloroacetamide.
  • Function : Used as a reagent (TRC B208620) but lacks the carbamate and succinate moieties present in the primary compound .
  • Key Difference: The absence of the quinuclidinol ester and succinic acid salt limits its utility in applications requiring ionizable or pH-adjusting properties.
4-Benzoylpiperidine Hydrochloride (CAS: 25519-80-6)
  • Structure : A benzoyl-substituted piperidine hydrochloride.
  • Molecular Weight: 225.72 g/mol (C₁₂H₁₅NO·HCl) .
  • Application: Primarily a research chemical.

Carbamic Acid Esters and Salts

N-[(Benzyloxy)carbonyl]glycine Methyl Ester (CAS: 1212-53-9)
  • Structure : A benzyloxycarbonyl (Cbz)-protected glycine methyl ester.
  • Function: Used in peptide synthesis. Unlike the primary compound, it lacks the succinic acid salt and quinuclidinol ester, making it less suited for buffering or stabilizing roles .
N-(Benzyloxycarbonyloxy)succinimide (CAS: 13139-17-8)
  • Structure : A succinimide derivative with a benzyloxycarbonyl group.
  • Role: Acts as an activating agent in organic synthesis.

Succinic Acid Salts

Sodium Succinate (CAS: 2922-54-5) and Disodium Succinate (CAS: 150-90-3)
  • Structure : Sodium salts of succinic acid.
  • Function : Buffering agents and pH adjusters in pharmaceuticals and cosmetics .
  • Key Difference : These salts lack the benzoyl and carbamate groups of the primary compound, limiting their use in targeted drug delivery or enzymatic inhibition studies .

Esters with Amine Moieties

3-Benzoylpropanoic Acid (CAS: 2051-95-8)
  • Structure: A benzoic acid derivative with a propanoic acid chain.
  • Molecular Weight : 178.18 g/mol (C₁₀H₁₀O₃) .
  • Application: Intermediate in organic synthesis.

Data Table: Comparative Analysis

Compound Name CAS Number Key Structural Features Molecular Weight (g/mol) Primary Application
Primary Compound (TRC B208570) 1798817-92-1 Benzoyl, carbamate, quinuclidinol, succinate Not reported Research reagent/standard
N-(Benzoylphenyl)-2,2,2-trichloroacetamide 35382-88-8 Benzoylphenyl, trichloroacetamide Not reported Reagent
4-Benzoylpiperidine Hydrochloride 25519-80-6 Benzoyl, piperidine, HCl 225.72 Research chemical
Sodium Succinate 2922-54-5 Succinic acid, sodium salt 162.05 Buffering agent
N-[(Benzyloxy)carbonyl]glycine Methyl Ester 1212-53-9 Cbz-protected glycine methyl ester 223.22 Peptide synthesis

Discussion of Unique Features

The primary compound distinguishes itself through its hybrid structure:

  • Succinic Acid Salt : Enhances solubility and stability in aqueous environments compared to neutral esters .
  • R-Quinuclidinol Ester: The bicyclic amine may improve bioavailability or target specificity relative to monocyclic amines like piperidine .

Biological Activity

N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt (CAS Number: 1798817-92-1) is a complex organic compound with significant biological activity, particularly in pharmacological applications. This article explores its biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C27H32N2O7
  • Molecular Weight : 496.56 g/mol
  • IUPAC Name : (1R,2S,4R)-quinuclidin-2-yl benzoyl(phenethyl)carbamate succinic acid salt

The compound features a quinuclidine structure, which is known for its ability to interact with various biological targets, particularly in the central nervous system (CNS).

The biological activity of this compound is primarily attributed to its interaction with muscarinic receptors, specifically the M3 subtype. By binding to these receptors, it can inhibit their function, thereby influencing several physiological processes such as smooth muscle contraction and glandular secretion. The compound may also exhibit anticholinergic properties similar to those of Solifenacin, a medication used for overactive bladder treatment .

Pharmacological Properties

  • Anticholinergic Effects : The compound's ability to inhibit muscarinic receptors suggests potential use in treating conditions like overactive bladder and other disorders involving cholinergic signaling.
  • Anti-inflammatory Potential : Research indicates that compounds similar to this one may modulate inflammatory responses through pathways involving acetylcholine receptors .

Case Studies

  • Amoebicidal Activity : A related carbamate derivative demonstrated significant antiamoebic effects against Entamoeba histolytica, suggesting that similar compounds could be investigated for antiparasitic properties .
    StudyDoseEffect
    C4 against E. histolytica100 µg/ml97.88% inhibition at 48 hours
    In vivo model in hamsters75 mg/100g84% reduction in liver abscess size
    In vivo model in hamsters100 mg/100g94% reduction in liver abscess size
  • Neuroprotective Effects : The compound's interaction with nicotinic acetylcholine receptors (nAChRs) has been explored in various studies, highlighting its potential neuroprotective effects and implications for treating neurodegenerative diseases .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of carbamate derivatives, emphasizing their pharmacological significance:

  • Carbamate Derivatives : Modifications to the carbamate moiety have been shown to enhance the biological efficacy of various compounds. For instance, introducing specific substituents can improve stability and bioavailability, making them suitable candidates for drug development .
  • Inhibition of Acetylcholinesterase : Similar compounds have been identified as reversible inhibitors of acetylcholinesterase (AChE), which is crucial for regulating neurotransmitter levels in the CNS .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this compound?

  • Synthesis : Use a multi-step approach involving coupling reactions. For example:

React R-quinuclidinol with a benzoyl-protected carbamic acid derivative under anhydrous conditions.

Introduce the succinic acid salt via acid-base reaction in a polar aprotic solvent (e.g., DMF or DMSO).

  • Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol/water .
    • Characterization :
  • Purity : HPLC with UV detection (C18 column, mobile phase: acetonitrile/0.1% TFA) to confirm >98% purity .
  • Structural Confirmation : Combine 1^1H/13^{13}C NMR (DMSO-d6) and high-resolution mass spectrometry (HRMS) to verify molecular weight and functional groups .

Q. How can solubility and stability be systematically evaluated for this compound?

  • Solubility : Perform phase-solubility studies in buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol) using UV-Vis spectrophotometry at 25°C and 37°C .
  • Stability :

  • Thermal : TGA/DSC to assess decomposition temperatures.
  • Hydrolytic : Incubate in aqueous buffers (pH 3–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .

Advanced Research Questions

Q. How can enantiomeric purity of the R-quinuclidinol moiety be validated?

  • Chiral Analysis : Use chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and hexane/isopropanol (90:10) mobile phase. Compare retention times with an S-enantiomer standard .
  • X-ray Crystallography : Resolve the crystal structure to confirm absolute configuration. Diffraction data should match the R-quinuclidinol moiety’s known geometry .

Q. What in vitro pharmacological assays are suitable for studying its mechanism of action?

  • Receptor Binding : Screen against GPCRs (e.g., muscarinic or adrenergic receptors) using radioligand displacement assays (IC50 determination) .
  • Enzyme Inhibition : Test acetylcholinesterase or phosphodiesterase inhibition via spectrophotometric assays (e.g., Ellman’s method for AChE) .

Q. How to resolve contradictions in structural data (e.g., NMR vs. crystallography)?

  • Cross-Validation :

  • Compare NMR-derived coupling constants with X-ray torsion angles to confirm conformational preferences.
  • Use DFT calculations (e.g., Gaussian software) to model optimized geometries and simulate NMR spectra .

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